4-(2,4-dichlorophenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine
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Overview
Description
4-(2,4-dichlorophenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods often utilize microreactors to control reaction parameters precisely, such as temperature and residence time . This approach minimizes side reactions and waste generation, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate. Reaction conditions typically involve moderate temperatures (50-100°C) and solvents such as ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-(2,4-dichlorophenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: This compound also features a 2,4-dichlorophenyl group and has applications in material science.
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Used as an intermediate in the synthesis of herbicides.
Uniqueness
4-(2,4-dichlorophenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine is unique due to its specific combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S/c15-9-3-4-11(12(16)6-9)13-8-20-14(19-13)18-10-2-1-5-17-7-10/h1-8H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPOXLLVRQCAPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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